molecular formula C15H16O8 B1203544 Hydroxydihydrofusarubin CAS No. 71724-92-0

Hydroxydihydrofusarubin

Cat. No.: B1203544
CAS No.: 71724-92-0
M. Wt: 324.28 g/mol
InChI Key: RKILODOPILZBRZ-UHFFFAOYSA-N
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Description

Hydroxydihydrofusarubin is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxydihydrofusarubin can be achieved through a one-pot construction method. This involves the reaction of 2-(1-hydroxyalkyl)-1,4-naphthoquinones with pyrrolidino enamines in toluene. The reaction proceeds via a tandem conjugate addition-cyclization sequence, followed by the elimination of pyrrolidine . Another method involves the reaction of 2-hydroxymethyl-1,4-naphthoquinone with morpholino enamines, yielding 3-morpholino-3,4-dihydro-1H-naphtho(2,3-c)pyran-5,10-diones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Hydroxydihydrofusarubin undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and chemical properties.

Scientific Research Applications

Hydroxydihydrofusarubin has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydroxydihydrofusarubin involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. Its quinone derivatives can undergo redox cycling, generating reactive oxygen species that can induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroxydihydrofusarubin is unique due to its specific substitution pattern and the presence of multiple hydroxyl and methoxy groups. These structural features contribute to its distinct chemical reactivity and biological activities.

Properties

CAS No.

71724-92-0

Molecular Formula

C15H16O8

Molecular Weight

324.28 g/mol

IUPAC Name

3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl-4,4a-dihydro-1H-benzo[g]isochromene-5,10-dione

InChI

InChI=1S/C15H16O8/c1-14(20)4-6-11(17)10-9(13(19)15(6,21)5-23-14)7(16)3-8(22-2)12(10)18/h3,6,16,18,20-21H,4-5H2,1-2H3

InChI Key

RKILODOPILZBRZ-UHFFFAOYSA-N

SMILES

CC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)O

Canonical SMILES

CC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)O

Synonyms

hydroxydihydrofusarubin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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